2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

USP5 Zinc Finger Ubiquitin-Binding Domain Deubiquitinase

This quinazolinone derivative is the only commercially available chemical probe co-crystallized with the USP5 zinc-finger ubiquitin-binding domain (PDB 6P9G, 2.10 Å). Its unique N3 propanoic acid side chain and validated target engagement (Kd 60 µM) make it irreplaceable for SAR-driven optimization of USP5 antagonists. Unlike generic quinazolinones, minor side-chain modifications drastically alter binding modes—ensuring experimental reproducibility. Source directly for PROTAC development, ubiquitin-proteasome research, and oncogenic pathway interrogation.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 61381-36-0
Cat. No. B3023507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
CAS61381-36-0
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1C=NC2=CC=CC=C2C1=O
InChIInChI=1S/C11H10N2O3/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14/h2-7H,1H3,(H,15,16)
InChIKeyAOIOGRLXASIYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS 61381-36-0) – Quinazolinone Propanoic Acid for Ubiquitin-Specific Protease 5 (USP5) Chemical Probe Development


2-(4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS 61381-36-0) is a quinazolin-4(3H)-one derivative featuring a propanoic acid side chain at the N3 position [1]. This compound belongs to the quinazolinone class, a privileged scaffold in medicinal chemistry known for diverse biological activities [1]. Unlike many quinazolinone derivatives that target kinase domains or other enzymatic active sites, this specific compound has been co-crystallized with the zinc-finger ubiquitin-binding domain (ZnF-UBD) of Ubiquitin-Specific Protease 5 (USP5), providing a structurally validated chemical probe for interrogating protein-protein interactions in the ubiquitin-proteasome pathway [2].

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid: Why In-Class Quinazolinone Analogs Cannot Simply Be Interchanged for USP5 ZnF-UBD Targeting


Substitution of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid with structurally similar quinazolinone analogs is not functionally equivalent due to quantifiable differences in binding affinity and structural engagement with the USP5 zinc-finger ubiquitin-binding domain [1]. Even minor modifications to the side chain at the N3 position—such as replacing the propanoic acid moiety with acetic acid or altering the substitution pattern—result in distinct binding modes and substantially altered binding constants [2]. These differences directly impact the utility of the compound as a chemical probe for USP5 ZnF-UBD, making generic substitution inappropriate for experimental workflows requiring target engagement validation [1].

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid (61381-36-0): Quantitative Evidence Guide for Scientific Selection


USP5 ZnF-UBD Binding Affinity: 3.7-Fold Improvement Over the Acetic Acid Analog

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid binds to the USP5 ZnF-UBD with a dissociation constant (Kd) of 60,000 nM (60 µM) [1]. In contrast, the closely related analog (4-oxoquinazolin-3(4H)-yl)acetic acid, which differs only by one methylene unit in the side chain, exhibits a Kd of 220,000 nM (220 µM) against the same target domain [2]. This represents a 3.7-fold improvement in binding affinity for the propanoic acid derivative relative to the acetic acid analog.

USP5 Zinc Finger Ubiquitin-Binding Domain Deubiquitinase Chemical Probe Protein-Protein Interaction

X-ray Crystallography: Co-Crystal Structure with USP5 ZnF-UBD at 2.10 Å Resolution

A high-resolution X-ray co-crystal structure of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid bound to the USP5 zinc-finger ubiquitin-binding domain has been solved and deposited as PDB ID 6P9G with a resolution of 2.10 Å [1]. In comparison, the co-crystal structure of the acetic acid analog (4-oxoquinazolin-3(4H)-yl)acetic acid with the same protein domain (PDB ID 6NFT) was solved at a higher resolution of 1.65 Å [2]. Both structures provide atomic-level detail of the ligand-binding interactions, but the target compound demonstrates a distinct binding pose and occupancy pattern that correlates with its improved binding affinity.

X-ray Crystallography Structural Biology USP5 Protein-Ligand Complex PDB

Ligand Desolvation Energy: Lower Energy Penalty for Target Engagement

The ligand desolvation energy for 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid (PDB ligand code O4Y) in complex with USP5 ZnF-UBD is 73.37 (arbitrary units) [1]. This is lower than the desolvation energy of 78.76 for the acetic acid analog (PDB ligand code KKG) bound to the same protein domain [1]. Lower desolvation energy suggests a more favorable thermodynamic profile for binding, which aligns with the 3.7-fold higher affinity observed for the propanoic acid derivative.

Ligand Efficiency Desolvation Energy USP5 Chemical Probe Optimization

Physicochemical Properties: LogP and PSA for CNS Drug-Likeness Assessment

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid has a computed LogP (XLogP3) of 0.7 and a topological polar surface area (TPSA) of 70 Ų [1]. These values fall within the favorable range for CNS drug-likeness (LogP < 5, TPSA < 90 Ų). In comparison, the acetic acid analog exhibits a slightly lower molecular weight (204.18 g/mol vs. 218.21 g/mol) and one fewer rotatable bond, which may affect its pharmacokinetic profile . The propanoic acid derivative's additional methylene group contributes to a modest increase in lipophilicity (LogP 0.7 vs. approximately 0.3-0.5 for the acetic acid analog, estimated by structural extrapolation).

LogP Polar Surface Area Drug-Likeness CNS Penetration

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid (61381-36-0): Validated Research and Industrial Application Scenarios


USP5 ZnF-UBD Chemical Probe Development and Target Validation

Use this compound as a structurally validated starting point for developing chemical probes targeting the USP5 zinc-finger ubiquitin-binding domain. The co-crystal structure (PDB 6P9G, 2.10 Å) provides atomic-level detail of ligand-protein interactions [1], enabling structure-guided optimization to improve potency and selectivity. The measured Kd of 60 µM establishes a baseline for structure-activity relationship (SAR) studies aimed at identifying more potent antagonists of the USP5 ZnF-UBD, a domain implicated in proteasomal degradation and cancer [2].

Deubiquitinase (DUB) Pathway Profiling and Ubiquitin Signaling Studies

Employ 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid in cellular assays to probe the functional role of USP5 in ubiquitin recycling and protein homeostasis. USP5 disassembles unanchored polyubiquitin chains to recycle free monoubiquitin, and is one of 12 ubiquitin-specific proteases featuring a ZnF-UBD [1]. This compound serves as a tool molecule for interrogating USP5-dependent ubiquitin signaling pathways, with the potential to delineate USP5's role in oncogenic processes and other disease states where ubiquitin-proteasome dysfunction is implicated.

Medicinal Chemistry Scaffold for Quinazolinone-Based PROTAC Development

Leverage the quinazolinone core and propanoic acid side chain of this compound as a building block for synthesizing proteolysis-targeting chimeras (PROTACs) or other bifunctional degraders targeting USP5 or related ubiquitin pathway proteins. The compound's balanced physicochemical properties (LogP 0.7, TPSA 70 Ų) [1] and validated target engagement make it a suitable starting point for linker attachment and E3 ligase recruitment element conjugation, potentially enabling the development of selective USP5 degraders for therapeutic applications.

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